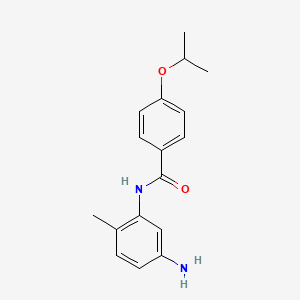
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide, commonly referred to as AMIPB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for some G-protein coupled receptors and its potential to be used as a chemical probe for various biochemical and physiological processes.
Scientific Research Applications
1. Histone Deacetylase Inhibition and Anticancer Activity
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment. It selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, histone acetylation, and apoptosis induction (Zhou et al., 2008).
2. Neuroleptic Activity
Benzamides of N,N-disubstituted ethylenediamines have been designed as potential neuroleptics. Among these, certain compounds exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
3. Enzyme Inhibition Activities
N-(3-hydroxyphenyl) benzamide and its derivatives have been studied for enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes (Abbasi et al., 2014).
4. Gastrokinetic Properties
4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides have been evaluated for gastrokinetic activity. Certain derivatives showed potent in vivo gastric emptying activity (Kato et al., 1992).
5. Characterization of Benzamide Derivatives
Studies on the synthesis and characterization of benzamide derivatives like 3-Acetoxy-2-methyl-N-(phenyl)benzamide provide insights into their molecular structure and potential applications (Kırca et al., 2018).
6. Anticonvulsant Activity
4-Amino-N-(2,6-dimethylphenyl)benzamide, an ameltolide analogue, has been synthesized and evaluated for anticonvulsant activity, showing promising results in several models (Lambert et al., 1995).
7. Antioxidant Activity
A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its antioxidant properties, indicating potential therapeutic applications (Demir et al., 2015).
8. Antibacterial Activity
N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for antibacterial activity against various bacteria, showing effectiveness in some cases (Mobinikhaledi et al., 2006).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-16-7-4-6-15(12-16)19(22)21-18-9-5-8-17(20)14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVKKXMICYOXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



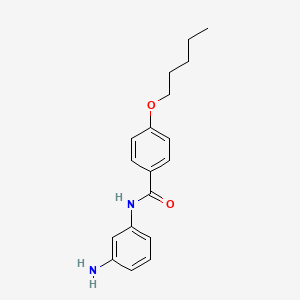

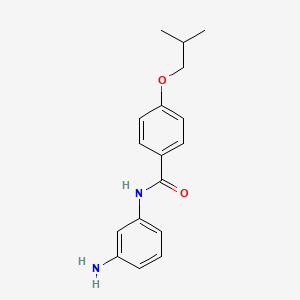
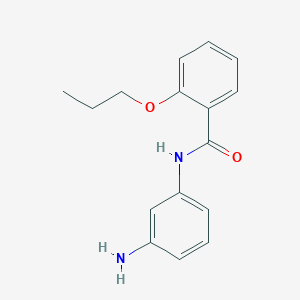
![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)
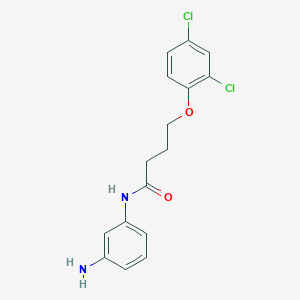
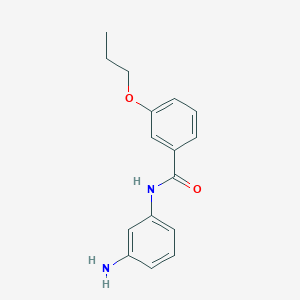
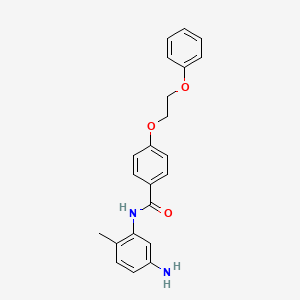

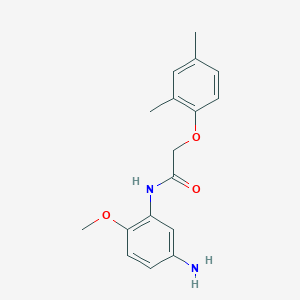

![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)

